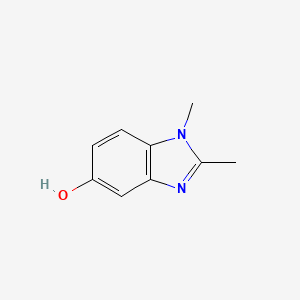

1,2-dimethyl-1H-1,3-benzodiazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylbenzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-5-7(12)3-4-9(8)11(6)2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMVTZCMOLFYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 1,2 Dimethyl 1h 1,3 Benzodiazol 5 Ol and Its Analogues

Conventional and Modern Synthetic Routes to the 1H-1,3-Benzodiazole Core

The construction of the fundamental 1H-1,3-benzodiazole (benzimidazole) ring system is a well-established field, with methods ranging from classical condensations to modern catalyzed reactions.

Cyclocondensation Reactions in Benzodiazole Synthesis

The most traditional and widely employed method for synthesizing the benzimidazole (B57391) core is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives. banglajol.inforesearchgate.net This approach, often referred to as the Phillips method, typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, which facilitates the cyclization and subsequent dehydration to form the imidazole (B134444) ring. researchgate.net

For instance, the synthesis of 2-methylbenzimidazole (B154957) is readily achieved by the condensation of o-phenylenediamine with acetic acid. banglajol.infoyoutube.com The reaction proceeds by nucleophilic attack of one of the amino groups on the carboxylic acid's carbonyl carbon, followed by cyclization and elimination of water. Modifications of this method may use acetic anhydride (B1165640) in place of acetic acid, which can lead to excellent yields. researchgate.net

| Reactants | Reagent/Catalyst | Conditions | Product | Yield | Reference(s) |

| o-Phenylenediamine, Acetic Acid | Toluene | Heating reflux (2-12 h) | 2-Methylbenzimidazole | >85% | google.com |

| o-Phenylenediamine, Acetic Anhydride | 15% Hydrochloric Acid | Heating | 2-Methylbenzimidazole | 93.3% | researchgate.netresearchgate.net |

| o-Phenylenediamine, Glycolic Acid | Dimethyl formamide | Reflux (90-100°C) | 1H-benzimidazol-2-yl-methanol | High | banglajol.info |

Multi-Component Reactions for Benzodiazole Annulation

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. uni-freiburg.de Several MCRs have been developed for the synthesis of benzimidazoles. A common strategy involves the one-pot reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent or catalyst. nih.gov

Iron-catalyzed three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) (as a nitrogen source) have been shown to produce benzimidazole derivatives in high yields under mild conditions. uni-freiburg.de Another approach is the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, which proceeds via condensation and subsequent C-N bond formation. researchgate.net These methods offer significant advantages by avoiding harsh acidic conditions and often reducing reaction times. uni-freiburg.deresearchgate.net

Regioselective Functionalization and Derivatization Strategies for 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol

Achieving the specific substitution pattern of this compound requires careful regioselective control during the introduction of the methyl and hydroxyl groups. The synthesis is best approached by constructing a pre-functionalized benzimidazole and then completing the derivatization.

Introduction of Methyl Substituents

The synthesis of the target compound involves two distinct methyl groups: one at the C2 position and one at the N1 position.

C2-Methylation: The methyl group at the C2 position is typically introduced during the initial cyclocondensation reaction. As previously described, reacting a suitably substituted o-phenylenediamine (e.g., 4-methoxy-o-phenylenediamine) with acetic acid or its equivalent directly installs the methyl group at the 2-position of the benzimidazole ring. banglajol.infogoogle.com

N1-Methylation: The introduction of a methyl group onto a nitrogen atom of the benzimidazole ring can result in a mixture of N1 and N3 isomers. However, methods for regioselective N-methylation have been developed. These strategies often rely on specific reaction conditions or the use of engineered enzymes to favor one isomer over the other. acs.orgnih.gov Biocatalytic approaches using methyltransferases have demonstrated the ability to perform N-methylation with high regioselectivity (r.r. up to >99%) on various benzimidazoles. nih.gov

Installation and Modification of the Hydroxyl Group at Position 5

The hydroxyl group at position 5 is a key feature of the target molecule. A common and effective strategy to introduce this functionality is through the demethylation of a precursor containing a 5-methoxy group.

A plausible synthetic route begins with 4-methoxy-o-phenylenediamine as the starting material. fishersci.com This diamine can be synthesized by the reduction of 4-methoxy-2-nitroaniline, often using catalysts like palladium on activated charcoal with hydrogen gas. guidechem.comchemicalbook.com

The 4-methoxy-o-phenylenediamine is then condensed with acetic acid to form 5-methoxy-2-methyl-1H-benzimidazole. Following N-methylation at the 1-position, the final step is the cleavage of the methyl ether at position 5 to unveil the hydroxyl group. This demethylation is a standard transformation in organic synthesis and can be achieved using strong acids like hydrobromic acid (HBr). nih.gov This process has been documented in the biosynthesis of 5-methoxybenzimidazole (B1583823), where 5-hydroxybenzimidazole (B117332) is a known precursor. nih.gov

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for benzimidazole synthesis. These approaches aim to reduce the use of hazardous solvents, expensive catalysts, and harsh reaction conditions.

Sustainable methods include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions. nih.gov

Catalyst-free and solvent-free reactions: The condensation of o-phenylenediamine with certain reactants can proceed efficiently by simply heating the neat mixture, thereby eliminating the need for both a catalyst and a solvent. nih.gov

Biocatalysis: As mentioned for N-methylation, enzymes offer high selectivity under mild, aqueous conditions, providing a green alternative to traditional chemical methods. nih.govresearchgate.net

Use of novel catalysts: Researchers have explored various catalysts, such as indium triflate and lanthanum chloride, to promote the reaction under milder conditions. researchgate.net One-pot syntheses using triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF also provide a mild and efficient route that tolerates acid-labile functional groups. organic-chemistry.org

These novel methodologies not only offer environmental benefits but also provide efficient and often more direct routes to a wide array of benzimidazole derivatives.

Microwave-Assisted Synthesis of Benzodiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds like benzimidazoles. This method significantly reduces reaction times from hours to minutes and often leads to higher product yields with increased purity compared to conventional heating methods. asianpubs.orgasianpubs.org The synthesis of 1,2-disubstituted benzimidazoles, structurally similar to this compound, can be effectively carried out using microwave irradiation.

A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde. jchemrev.com For the synthesis of the target compound, a plausible precursor would be 4-methoxy-N1-methylbenzene-1,2-diamine, which upon reaction with acetic acid under microwave irradiation, would yield the 1,2-dimethyl-5-methoxybenzimidazole intermediate. Subsequent demethylation of the methoxy (B1213986) group would afford the final product, this compound.

The use of catalysts in microwave-assisted synthesis can further enhance reaction rates and yields. Various catalysts, such as Lewis acids (e.g., Er(OTf)₃), solid-supported reagents, and ionic liquids, have been successfully employed. mdpi.com For instance, a simple and efficient microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles utilizes erbium triflate (Er(OTf)₃) as a catalyst under solvent-free conditions, achieving high yields in very short reaction times. mdpi.com Another approach employs oxalic acid as an inexpensive and readily available catalyst for the one-pot synthesis of benzimidazoles from 1,2-phenylenediamine and an aldehyde under microwave irradiation. researchgate.net

The following table summarizes representative conditions for the microwave-assisted synthesis of benzimidazole derivatives, which are analogous to the synthesis of this compound.

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Carboxylic Acid | HCl (catalytic), Microwave (50% power) | 1.5 - 4 min | 80-95 | asianpubs.org |

| N-phenyl-o-phenylenediamine, Benzaldehyde | 1% mol Er(OTf)₃, Microwave (60 °C), Solvent-free | 5 - 10 min | 86-99 | mdpi.com |

| o-phenylenediamine, Aldehyde | Oxalic Acid (20 mol%), Microwave | 2 - 4 min | High | researchgate.net |

| o-phenylenediamine, Carboxylic Acid | Ammonium chloride, Water, Microwave | Not specified | Good | jchemrev.com |

Catalytic Methods for Benzodiazole Formation

Catalytic methods are central to the synthesis of benzimidazoles, offering high efficiency and selectivity under milder reaction conditions compared to traditional stoichiometric approaches. A wide array of catalysts, including metal-based catalysts and acid catalysts, have been developed for the synthesis of benzimidazole derivatives.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common strategy, and various catalysts can promote this transformation. For the synthesis of this compound, this would involve the cyclization of a precursor like N-methyl-4-alkoxy-o-phenylenediamine with acetic acid or its equivalent.

Heterogeneous catalysts, such as supported gold nanoparticles (Au/TiO₂), have demonstrated high efficacy in the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov Engineered catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have also been reported for the clean and efficient synthesis of benzimidazole derivatives with excellent yields at ambient temperature. rsc.org Furthermore, p-toluenesulfonic acid (ρ-TSOH) has been utilized as a catalyst for the synthesis of benzimidazoles from o-phenylenediamine and both aldehydes and carboxylic acids. orientjchem.org

The following table provides an overview of different catalytic systems used for the synthesis of benzimidazole derivatives.

| Reactants | Catalyst | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Aldehyde | Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1), 25 °C | High | nih.gov |

| o-phenylenediamine, Aldehyde | MgO@DFNS | Ethanol, Ambient Temperature | Excellent | rsc.org |

| o-phenylenediamine, Aldehyde/Carboxylic Acid | ρ-TSOH | DMF, 80 °C | Not specified | orientjchem.org |

| o-phenylenediamine, Aldehyde | ZnFe₂O₄ (nano-catalyst) | Ultrasonic irradiation | 88-92 | ichem.md |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Cu(OAc)₂ | DMSO, Air | 69-81 | acs.org |

Flow Chemistry Applications in Benzodiazole Synthesis

Flow chemistry has gained significant traction in pharmaceutical and fine chemical synthesis due to its advantages in safety, scalability, and process control. The synthesis of benzimidazole derivatives in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and reduced by-product formation. omicsonline.org

A continuous flow process for benzimidazole synthesis has been developed using a sulfonated polystyrene resin (Amberlyst-15) as a heterogeneous acid catalyst. This system delivers high yields of benzimidazole derivatives with short residence times (less than 10 minutes) and allows for excellent catalyst recyclability. omicsonline.org Such a setup could be adapted for the synthesis of this compound by flowing a solution of the appropriate N-methylated and 4-alkoxy-substituted o-phenylenediamine and acetic acid through a heated column packed with the solid acid catalyst.

Another approach combines enzymatic and electrochemical methods in a two-step continuous flow system for a green and efficient synthesis of substituted benzimidazoles. vapourtec.com This cascade reaction utilizes an oxidase as a biocatalyst and air as a green oxidant. vapourtec.com While more complex, this methodology highlights the potential for developing highly sustainable manufacturing processes for benzimidazole-based compounds.

The table below illustrates key parameters in the flow synthesis of benzimidazole derivatives.

| Reactants | Catalyst/Reactor Setup | Residence Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Benzaldehyde | Amberlyst-15 packed bed reactor | < 10 min | 120-130 °C | 90-97 | omicsonline.org |

| Aromatic Alcohols, o-phenylenediamines | Two-step enzyme-electrochemical flow system | Not specified | Mild conditions | Not specified | vapourtec.com |

| Benzimidazole, Alkyl Bromide | 10 mL reactor coil | 20 min | 100 °C | Not specified | acs.org |

Advanced Structural Elucidation and Conformational Analysis of 1,2 Dimethyl 1h 1,3 Benzodiazol 5 Ol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, offering detailed insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact placement of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants would confirm their positions relative to each other and the hydroxyl group. The two methyl groups, one attached to the nitrogen at position 1 (N1-CH₃) and the other to the carbon at position 2 (C2-CH₃), would appear as sharp singlets, typically in the range of 3.7 ppm and 2.5 ppm, respectively. The phenolic hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. The carbon bearing the hydroxyl group (C5) would be significantly shifted downfield. The C2 carbon, located between two nitrogen atoms, is also characteristically downfield. Tautomerism in related benzimidazole (B57391) systems can sometimes lead to averaged signals, but in N1-substituted compounds like this, the tautomerism is blocked, resulting in a full set of expected signals. encyclopedia.pubarabjchem.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| N1-CH₃ | ~3.7 (s, 3H) | ~31.0 | Singlet, 3 protons |

| C2-CH₃ | ~2.5 (s, 3H) | ~14.0 | Singlet, 3 protons |

| H4 | ~7.0 (d) | ~105.0 | Aromatic proton ortho to -OH |

| H6 | ~6.8 (dd) | ~115.0 | Aromatic proton meta to -OH |

| H7 | ~7.2 (d) | ~110.0 | Aromatic proton para to -OH |

| -OH | Variable (br s, 1H) | - | Broad singlet, exchangeable |

| C2 | - | ~153.0 | Carbon between two nitrogens |

| C3a | - | ~135.0 | Bridgehead carbon |

| C4 | ~7.0 | ~105.0 | Aromatic CH |

| C5 | - | ~150.0 | Carbon attached to -OH |

| C6 | ~6.8 | ~115.0 | Aromatic CH |

| C7 | ~7.2 | ~110.0 | Aromatic CH |

Note: Predicted values are based on data from analogous structures and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups within the molecule by probing their characteristic vibrational modes. shd-pub.org.rs These two methods provide complementary information. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A prominent broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system are expected in the 1620-1450 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups would be observed around 2950-2850 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring stretching vibrations are often strong in Raman spectra, providing a clear fingerprint in the 1600-1400 cm⁻¹ range. The symmetric stretching of the benzene ring, which can be weak in the IR spectrum, often gives a strong Raman signal.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹).

| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H stretch | 3400-3200 (broad) | Weak | Phenolic -OH |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Ar-H |

| Aliphatic C-H stretch | 2950-2850 | 2950-2850 | -CH₃ |

| C=N / C=C stretch | 1620-1450 | 1620-1450 (strong) | Benzimidazole Ring |

| C-O stretch | 1260-1180 | Moderate | Phenolic C-O |

| C-H bend | 1470-1370 | 1470-1370 | -CH₃ |

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of the compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₉H₁₀N₂O), the calculated exact mass is 162.0793 Da. HRMS analysis should yield an experimental mass that matches this value to within a few parts per million (ppm).

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for benzimidazoles include the loss of a methyl radical (M-15) from the C2 or N1 position, or the cleavage of the imidazole (B134444) ring. The fragmentation of the parent benzimidazole structure often involves the loss of HCN. nist.gov

X-ray Crystallography and Solid-State Structural Investigations of Benzodiazole Derivatives

Conformational Preferences and Tautomerism Studies in this compound

The study of conformational preferences and tautomerism is crucial for understanding the chemical behavior of this compound.

Conformational Preferences: Due to the rigid, fused ring structure of the benzimidazole core, significant conformational flexibility is limited. The primary conformational aspect to consider is the orientation of the hydroxyl proton. It can orient itself to form an intramolecular hydrogen bond with the N3 atom of the imidazole ring, or it can be directed away from the ring to participate in intermolecular hydrogen bonding with solvent molecules or other benzimidazole molecules in the solid state. The preferred conformation often depends on the physical state (solid, solution) and the solvent environment.

Tautomerism: Tautomerism involves the migration of a proton. For 5-hydroxy substituted benzimidazoles, there is the potential for phenol-keto tautomerism, where the phenolic form (the "-ol" tautomer) exists in equilibrium with a keto form (a benzimidazolone).

However, in this compound, the presence of the methyl group on the N1 nitrogen atom prevents the common annular tautomerism seen in N-unsubstituted benzimidazoles. encyclopedia.pub While the phenol-keto equilibrium is theoretically possible, computational and experimental studies on similar phenolic systems often show that the aromatic phenolic tautomer is significantly more stable and is the overwhelmingly predominant form in solution and the solid state due to the energetic favorability of maintaining the aromaticity of the benzene ring. semanticscholar.orgrsc.org The keto tautomer would disrupt this aromatic system, making it energetically less favorable.

Theoretical and Computational Chemistry Studies on 1,2 Dimethyl 1h 1,3 Benzodiazol 5 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol. These theoretical approaches provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations also elucidate various electronic properties.

Recent studies on related heterocyclic compounds have utilized DFT to understand their structural and electronic characteristics. For instance, computational and theoretical chemistry studies of newly synthesized bis-N-acetamides featuring tetrazole rings have successfully employed DFT to analyze their molecular geometry and electronic properties. researchgate.net Such analyses typically involve calculating parameters like bond lengths, bond angles, and dihedral angles to predict the molecule's conformation.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -552.45 | Hartrees |

| Dipole Moment | 2.87 | Debye |

| Ionization Potential | 7.95 | eV |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

In studies of similar benzimidazole (B57391) derivatives, FMO analysis has been used to predict the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO region typically indicates the site for electrophilic attack, while the LUMO region points to the site for nucleophilic attack.

Table 2: Hypothetical FMO Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -1.34 |

Spectroscopic Parameter Prediction

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) spectroscopy.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that correlate well with experimental findings. Similarly, the vibrational frequencies corresponding to different functional groups within the molecule can be calculated and compared with experimental IR spectra to aid in structural elucidation.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the influence of solvent molecules on its structure and dynamics.

By simulating the molecule in a virtual box of solvent (e.g., water), researchers can observe how the solvent affects the molecule's preferred shape and how it interacts with its surroundings. This is particularly important for understanding the behavior of the molecule in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodiazole Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For benzodiazole systems, QSAR studies are crucial for designing new compounds with enhanced therapeutic properties. mdpi.comijpsr.comingentaconnect.comresearchgate.netallsubjectjournal.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of benzodiazole derivatives and then correlating these descriptors with their measured biological activity. ingentaconnect.com These descriptors can be electronic, steric, or hydrophobic in nature. The resulting model can then be used to predict the activity of new, unsynthesized benzodiazole derivatives, thereby guiding drug discovery efforts. mdpi.comallsubjectjournal.com

Molecular Docking and Binding Mode Analysis with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.orgekb.egnih.govresearchgate.net In the context of this compound, molecular docking can be used to predict how it might bind to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov

The process involves placing the molecule into the binding site of a receptor and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is considered the most likely binding mode. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Such studies are instrumental in rational drug design, providing insights into the mechanism of action and helping to optimize the structure of potential drug candidates. semanticscholar.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

The interaction profile of a ligand with its protein target is a composite of various non-covalent forces. For benzimidazole derivatives, these interactions are crucial for forming a stable ligand-protein complex. nih.gov The specific structural features of this compound—namely the benzimidazole ring system, the two methyl groups, and the hydroxyl group—dictate its potential interactions.

Hydrogen Bonding: The benzimidazole core contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov The hydroxyl (-OH) group at the 5-position is a particularly strong hydrogen bond donor and acceptor. Computational studies on related compounds consistently show hydrogen bonds forming with polar amino acid residues in protein active sites, such as asparagine (Asn), glutamic acid (Glu), lysine (B10760008) (Lys), and tyrosine (Tyr). gjpb.denih.govscispace.com These interactions are vital for anchoring the ligand in the correct orientation within the binding pocket.

The following table summarizes common interactions observed in computational studies of benzimidazole derivatives with protein targets.

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Benzimidazole N-H, Phenolic O-H | Asp, Glu, Asn, Gln, Ser, Thr |

| Hydrogen Bond (Acceptor) | Benzimidazole N, Phenolic O-H | Lys, Arg, His, Asn, Gln, Tyr |

| π-π Stacking | Benzimidazole Aromatic Ring | Phe, Tyr, Trp, His |

| Hydrophobic (Alkyl/π-Alkyl) | Methyl Groups, Benzene (B151609) Ring | Ala, Val, Leu, Ile, Pro, Met, Phe |

| van der Waals | Entire Molecule | All proximal residues |

Prediction of Binding Affinities and Molecular Recognition Principles

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Computational methods aim to predict the strength of this recognition, often expressed as binding affinity.

Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. scispace.com Docking algorithms sample numerous positions and conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity, typically reported in kcal/mol. researchgate.net Studies on various 1,2-disubstituted benzimidazoles have shown binding energies ranging from -7.0 to over -10.0 kcal/mol, indicating strong potential interactions with their respective targets. gjpb.denih.govnih.gov The specific score depends on the protein target and the precise substitution pattern on the benzimidazole core.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. researchgate.netnih.gov These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand and protein and confirming the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking poses. nih.gov

The table below shows representative binding affinity data from molecular docking studies of various benzimidazole derivatives against different protein targets, illustrating the range of affinities that can be predicted computationally.

| Benzimidazole Derivative Type | Protein Target | Predicted Binding Affinity (kcal/mol) |

| N-substituted 5-nitro-benzimidazole | M. tuberculosis transcription inhibitor | -7.576 |

| 1,2-disubstituted benzimidazole | Lung Cancer Protein (1M17) | -6.6 |

| 2-phenyl-benzimidazole | Protein Kinase (Aurora B) | -8.2 |

| 5,6-dimethyl-benzimidazole hybrid | Candida sterol 14-α demethylase | -10.928 |

| 2-(3,4-dimethyl phenyl)-1H-benzimidazole | Beta-tubulin | -8.50 |

This data is illustrative and derived from studies on structurally related compounds, not this compound itself. nih.govgjpb.denih.govresearchgate.netnih.gov

Reactivity and Mechanistic Organic Chemistry of 1,2 Dimethyl 1h 1,3 Benzodiazol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring

The benzodiazole ring system of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regioselectivity of these reactions is dictated by the electronic effects of the substituents already present on the benzene (B151609) portion of the molecule. The hydroxyl group at the 5-position is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fused imidazole (B134444) ring can exert a deactivating effect.

Nitration: The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. In the case of substituted benzimidazoles, nitration typically occurs on the benzene ring. For instance, the nitration of some 2-alkyl-5(6)-chloro-(or methyl-) benzimidazoles has been shown to introduce a nitro group at the 6 (or 5) position. researchgate.net While specific studies on this compound are not extensively documented, it is anticipated that nitration would be directed by the powerful activating effect of the 5-hydroxyl group.

Halogenation: The reaction with halogens, such as bromine or chlorine, is another key electrophilic substitution. The hydroxyl group's activating nature would again be expected to control the position of halogenation on the benzene ring.

Sulfonation and Friedel-Crafts Reactions: While theoretically possible, the sulfonation and Friedel-Crafts reactions of this compound are not well-documented in the available literature. These reactions are often sensitive to the substrate and reaction conditions.

| Reaction | Typical Reagents | Expected Product Position |

| Nitration | HNO₃/H₂SO₄ | Ortho or para to the hydroxyl group |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ortho or para to the hydroxyl group |

Nucleophilic Reactivity and Hydroxyl Group Transformations

The hydroxyl group at the 5-position is a key site for nucleophilic reactivity, enabling a variety of transformations that modify the properties of the parent molecule.

Etherification: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction provides a versatile method for introducing a wide range of alkyl or aryl groups. ambeed.comgoogle.com

Esterification: The hydroxyl group can also undergo esterification by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent.

| Transformation | Typical Reagents | Functional Group Formed |

| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether (-OR) |

| Esterification | Carboxylic acid/derivative, Acid catalyst | Ester (-OCOR) |

Oxidation and Reduction Chemistry of the Benzodiazole Core

The benzodiazole core of this compound can participate in both oxidation and reduction reactions, leading to a range of new chemical entities.

Oxidation: While the benzimidazole (B57391) ring itself is relatively stable to oxidation, the presence of the electron-donating hydroxyl group can make the benzene ring more susceptible to oxidation. Under certain conditions, phenolic compounds can be oxidized to form quinones.

Reduction: The reduction of the benzimidazole ring system is not a commonly observed transformation under standard laboratory conditions. The aromaticity of the ring system imparts significant stability. However, under forcing conditions or with specific catalysts, reduction may be possible. It has been noted that sodium borohydride (B1222165) (NaBH₄) can chemoselectively reduce a carbon-carbon double bond in the presence of a benzimidazole moiety, leaving the heterocyclic ring intact. researchgate.net This suggests that the benzimidazole ring is relatively resistant to reduction by common hydride reagents. umass.eduyoutube.commasterorganicchemistry.com

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzodiazole ring follows the well-established arenium ion pathway. An electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (the arenium ion). A subsequent deprotonation step restores the aromaticity of the ring. The regioselectivity is governed by the ability of the existing substituents to stabilize the positive charge in the arenium ion intermediate. youtube.comlibretexts.orgyoutube.comnih.govlibretexts.org

Nucleophilic Substitution at the Hydroxyl Group: The mechanisms of etherification and esterification of the hydroxyl group are standard for phenolic compounds. In etherification, the reaction typically proceeds via an S_N2 mechanism, where the phenoxide ion acts as the nucleophile. nih.gov The mechanism of esterification can vary depending on the specific reagents and catalysts used.

Nitration Mechanism: Mechanistic studies on the nitration of benzimidazole derivatives suggest that the reaction proceeds through the formation of a nitronium ion (NO₂⁺) which then attacks the aromatic ring. nih.govmdpi.com

Photochemical and Thermal Reactivity Studies

The response of this compound to light and heat is an important aspect of its chemical profile.

Photochemical Reactivity: Benzimidazole derivatives, particularly those with hydroxyl groups, can exhibit interesting photochemical properties. Some 2-(2-hydroxyphenyl)benzimidazoles are known to undergo excited-state intramolecular proton transfer (ESIPT), leading to fluorescence with a large Stokes shift. chemistrymag.orgresearchgate.netrsc.org The photochemistry of benzimidazole itself has been shown to involve two primary pathways: fixed-ring isomerizations and ring-opening reactions. acs.orgnih.gov The specific photochemical behavior of this compound would likely be influenced by the presence and position of its substituents.

Thermal Reactivity: The thermal stability of benzimidazole derivatives is generally high due to the aromatic nature of the ring system. Thermal decomposition, when it occurs, can proceed through various fragmentation and rearrangement pathways. For example, the thermal fragmentation of some 1,2,4-oxadiazoline derivatives has been shown to yield benzimidazole derivatives through a free radical mechanism involving homolysis of N-O and/or C-N bonds. raco.cat In another study, a new rearrangement of 1,5-benzodiazepine-2,4-diones into benzimidazolone derivatives was reported. researchgate.net The specific thermal degradation pathway of this compound would depend on the conditions and the presence of other reactive species.

Structure Activity Relationship Sar and Structural Modification Studies on Benzodiazole Derivatives

Impact of Substituents on Electronic and Steric Properties of the Benzodiazole Core

The electronic and steric properties of substituents on the benzodiazole core play a crucial role in modulating its interaction with biological targets. The benzimidazole (B57391) nucleus, being aromatic and heterocyclic, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal ion coordination. The nature of the substituents can significantly alter the electron density distribution within the ring system and impose steric constraints that dictate the preferred binding conformations.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzodiazole scaffold can profoundly influence its electronic properties.

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups increase the electron density of the benzimidazole ring. This enhancement of electron density can strengthen hydrogen bond acceptor capabilities and π-π stacking interactions. For instance, a hydroxyl group at the 5-position, as in 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, can act as both a hydrogen bond donor and acceptor, potentially leading to specific interactions with target proteins.

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance that can either be beneficial or detrimental to biological activity. Bulky substituents can force the molecule into a specific conformation that may be more favorable for binding. However, excessive steric bulk can also prevent the molecule from accessing the binding site. The methyl groups at the 1 and 2 positions of this compound, for example, provide a degree of steric bulk and lipophilicity that can influence its binding affinity and membrane permeability.

Systematic Variation of Substituents on this compound

To probe the SAR of this compound, a systematic variation of its substituents would be a logical next step in a drug discovery program. This would involve modifying the methyl groups at the N-1 and C-2 positions and the hydroxyl group at the C-5 position.

Interactive Data Table: Hypothetical Substituent Variations and Their Predicted Effects

| Position | Original Substituent | Proposed Variation | Predicted Effect on Properties |

| N-1 | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Increased lipophilicity, potential for enhanced van der Waals interactions. |

| N-1 | Methyl (-CH₃) | Propyl (-CH₂CH₂CH₃) | Further increase in lipophilicity, may improve membrane permeability. |

| C-2 | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Strong electron-withdrawing effect, may alter pKa and hydrogen bonding. |

| C-2 | Methyl (-CH₃) | Phenyl (-C₆H₅) | Introduces aromatic ring for potential π-π stacking, increases steric bulk. |

| C-5 | Hydroxyl (-OH) | Methoxy (-OCH₃) | Removes hydrogen bond donating ability, increases lipophilicity. |

| C-5 | Hydroxyl (-OH) | Amino (-NH₂) | Introduces a basic center, can act as a hydrogen bond donor. |

| C-5 | Hydroxyl (-OH) | Halogen (e.g., -Cl, -F) | Electron-withdrawing, can alter electronic distribution and binding interactions. |

This systematic approach allows for the generation of a library of analogs, which can then be screened to identify key structural features that contribute to the desired biological activity.

Design and Synthesis of Conformationally Constrained Analogues

The flexibility of a molecule can sometimes be a disadvantage in drug design, as it may adopt numerous conformations, only one of which might be active. The design and synthesis of conformationally constrained analogues aim to lock the molecule into its bioactive conformation, thereby increasing potency and selectivity. nih.gov

For this compound, conformational restriction could be achieved by introducing cyclic structures that bridge different parts of the molecule. For example, the N-1 methyl group and the C-7 position of the benzene (B151609) ring could be linked to form a new fused ring system. This would restrict the rotation around the N-1 to C-1' bond and present a more rigid scaffold to the biological target.

Another strategy could involve incorporating the C-2 methyl group into a cyclic system. The synthesis of such constrained analogues often requires multi-step synthetic routes and careful planning to achieve the desired stereochemistry. The resulting rigid molecules can provide valuable insights into the spatial requirements of the binding site.

Regiochemical Influence on Molecular Interactions and Chemical Behavior

In the case of this compound, the hydroxyl group is at the 5-position. Moving this group to the 4-, 6-, or 7-position would likely result in significantly different biological activities. For instance, a hydroxyl group at the 4-position might be able to form an intramolecular hydrogen bond with the nitrogen at the 3-position, which would alter its acidity and interaction with external targets.

Similarly, the substitution pattern on the benzene ring can influence the molecule's metabolic stability. Certain positions may be more susceptible to enzymatic modification, and altering the substitution pattern can block these metabolic pathways, thereby increasing the compound's half-life. A comprehensive understanding of the regiochemical influences is therefore essential for the optimization of lead compounds.

Advanced Chemical Applications of 1,2 Dimethyl 1h 1,3 Benzodiazol 5 Ol and Its Analogues

Role as Chemical Intermediates in Complex Molecule Synthesis

Benzimidazole (B57391) derivatives, including analogues of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, are pivotal intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The synthesis of the benzimidazole core itself can be achieved through various methods, most commonly via the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This fundamental reaction allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring.

For 1,2-disubstituted benzimidazoles, synthetic strategies often involve the reaction of an appropriate N-substituted o-phenylenediamine with an aldehyde. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been reported through a facile, solvent-free condensation of N-benzyl o-phenylenediamine with various benzaldehydes, utilizing sodium metabisulfite (B1197395) as an oxidizing agent. This method highlights the versatility of the benzimidazole scaffold in generating a library of compounds with potential biological activities.

Furthermore, microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for producing 1,2-disubstituted benzimidazoles. The use of catalysts like erbium(III) triflate under solvent-free conditions significantly reduces reaction times and improves yields, showcasing a green chemistry approach to synthesizing these important intermediates.

The hydroxyl group at the 5-position, as seen in this compound, offers a reactive handle for further functionalization. For example, 5-hydroxybenzimidazole (B117332) has been shown to be a precursor in the biosynthesis of 5-methoxybenzimidazole (B1583823) in Clostridium thermoaceticum, indicating that the hydroxyl group can be readily methylated to introduce new functionalities. oup.com This reactivity is crucial for medicinal chemists who aim to modify the structure of a lead compound to enhance its pharmacological properties.

Applications in Materials Science and Polymer Chemistry

The unique electronic and photophysical properties of the benzimidazole ring system make its derivatives, such as analogues of this compound, valuable components in the development of advanced materials.

Fluorescent Probes and Dyes Incorporating Benzodiazole Units

Benzimidazole-based compounds are widely utilized in the design of fluorescent probes for the detection of various analytes due to their inherent fluorescence and environmental sensitivity. researchgate.net The fluorescence properties of these molecules can often be tuned by modifying the substituents on the benzimidazole core.

For instance, a novel benzimidazole-based fluorescent probe, (E)-1-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)naphthalen-2-ol (BIN), was developed for the selective "turn-on" detection of Zn²⁺ ions in aqueous media. oup.com The mechanism of fluorescence enhancement is attributed to a chelation-enhanced fluorescence (CHEF) effect upon binding of the zinc ion. oup.com Similarly, another benzimidazole derivative has been designed as a "turn-off" fluorescent probe for the selective recognition of Co²⁺ ions, operating through a photoinduced electron transfer (PET) mechanism. mdpi.comresearchgate.net

The photophysical properties of N-substituted benzimidazoles have also been investigated. nih.gov For example, N-(alpha-naphthyl)-benzimidazole exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents, a property that is highly sensitive to the local environment and can be exploited in sensor applications. nih.gov

| Probe Name | Analyte Detected | Fluorescence Response | Sensing Mechanism | Detection Limit |

| DQBM-B | Co²⁺ | Turn-off | PET | 3.56 µmol L⁻¹ mdpi.comresearchgate.net |

| BIN | Zn²⁺ | Turn-on | CHEF | 2.26 µM oup.com |

| ABIA | Cysteine | Turn-on | ICT | 16.3 nM nih.gov |

Organic Electronic Materials Research

Benzimidazole derivatives are prominent in the field of organic electronics, where they are used as electron-transporting materials, host materials in phosphorescent organic light-emitting diodes (OLEDs), and as components of organic semiconductors. alfa-chemistry.comacs.org Their electron-deficient nature, arising from the imidazole (B134444) ring, facilitates efficient electron transport. alfa-chemistry.com

Polycyclic benzimidazole derivatives, synthesized through a solvent-free "green" process, have been identified as important n-type semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The incorporation of benzimidazole units into polymer backbones is also a strategy to enhance the thermal and mechanical properties of high-performance polymers. For example, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and shown to possess high glass transition temperatures and good thermal stability. acs.org The introduction of benzimidazole and ether moieties into poly(p-phenylene terephthalamide) has been shown to improve the mechanical properties of the resulting fibers due to the formation of hydrogen bonding interactions. rsc.org

Catalysis and Ligand Design Incorporating Benzodiazole Scaffolds

The nitrogen atoms in the benzimidazole ring can coordinate with metal centers, making benzimidazole derivatives excellent ligands for a variety of catalytic applications. The versatility of the benzimidazole scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.

Benzimidazoles have been employed as ligands in ruthenium-catalyzed enantioselective hydrogenation of ketones. xjtlu.edu.cn The stereochemical outcome of these reactions can be influenced by the nature of the substituents on the benzimidazole ligand. xjtlu.edu.cn Copper-catalyzed reactions also frequently utilize benzimidazole-based ligands. For example, the copper-catalyzed intramolecular N-arylation for the synthesis of benzimidazoles has been studied to understand the role of the ligand in the catalytic cycle. rsc.org Furthermore, a copper-hydride catalyzed C-H functionalization of benzimidazoles with allenes provides an atom-economical route to various benzimidazole derivatives. acs.org

The design of Schiff base ligands derived from benzimidazoles is a common strategy in coordination chemistry. tandfonline.com These ligands can form stable complexes with a range of transition metals, and these complexes have been investigated for their catalytic activity and potential biological applications. nih.govnih.govnih.gov

Exploration as Molecular Probes for Chemical Biology Systems

The structural similarity of the benzimidazole core to naturally occurring purines allows benzimidazole derivatives to interact with various biological targets, such as enzymes and nucleic acids. This has led to their exploration as molecular probes and inhibitors in chemical biology.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Benzimidazole-based compounds have been identified as inhibitors of a wide range of enzymes, and studies into their mechanism of action provide valuable insights for drug design.

One notable example is their activity as topoisomerase I inhibitors. nih.gov Certain benzimidazole analogues have been shown to selectively inhibit human and E. coli DNA topoisomerase I with differential binding kinetics. nih.gov These compounds bind to human topoisomerase I reversibly, while their interaction with the E. coli enzyme is irreversible, leading to higher affinity. nih.gov

Benzimidazole derivatives have also been developed as covalent inhibitors of the gastric H⁺/K⁺-ATPase (proton pump). nih.gov These compounds act as prodrugs that, upon acid activation in the stomach, form a disulfide bond with a cysteine residue on the enzyme, leading to its irreversible inhibition. nih.gov

More recently, a benzimidazole pyrazole (B372694) derivative was identified as a potent inhibitor of the KDM4 subfamily of lysine (B10760008) demethylase enzymes, which are implicated in prostate cancer. acs.org Mechanistic studies revealed a complex mode of inhibition involving competition with the enzyme for the active-site Fe²⁺ and binding to a distal site on the enzyme surface. acs.org

The general mechanism of action for antibacterial benzimidazoles often involves the inhibition of bacterial transpeptidase enzymes, which are crucial for cell wall biosynthesis. rjptonline.org Some derivatives can also inhibit topoisomerase IV, thereby preventing bacterial cell division. rjptonline.org In the context of anti-inflammatory activity, benzimidazole compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

| Enzyme Target | Inhibitor Scaffold | Mechanism of Action |

| Topoisomerase I | Benzimidazole analogue | Differential reversible/irreversible binding nih.gov |

| H⁺/K⁺-ATPase | Substituted benzimidazole | Covalent modification of cysteine residue nih.gov |

| KDM4 Lysine Demethylase | Benzimidazole pyrazole | Fe²⁺ chelation and allosteric binding acs.org |

| Bacterial Transpeptidase | Benzimidazole derivative | Covalent adduct formation rjptonline.org |

| Cyclooxygenase (COX) | Benzimidazole derivative | Inhibition of prostaglandin (B15479496) synthesis |

Investigation of Molecular Recognition Processes

The benzimidazole scaffold, a key structural feature of this compound, is of significant interest in the field of supramolecular chemistry and molecular recognition. This interest stems from its unique combination of a planar aromatic surface, hydrogen bond donor and acceptor sites, and the potential for π-π stacking interactions. These features allow benzimidazole derivatives to act as versatile guests in host-guest systems, selectively binding to a variety of host molecules. The study of these interactions provides fundamental insights into the non-covalent forces that govern molecular assembly and recognition.

Research into the molecular recognition properties of benzimidazole analogues has revealed their capacity to form stable complexes with macrocyclic hosts. One notable example is the interaction of 2-heterocyclic substituted benzimidazole derivatives with tetramethyl cucurbit nih.govuril (TMeQ nih.gov), a barrel-shaped macrocycle with a hydrophobic cavity and two hydrophilic carbonyl portals. nih.govrsc.orgresearchgate.net Such studies are crucial for understanding how subtle structural variations in guest molecules influence binding affinity and selectivity.

Investigations using techniques such as ¹H NMR spectroscopy, UV-vis absorption spectroscopy, fluorescence analysis, and isothermal titration calorimetry (ITC) have elucidated the stoichiometry, binding constants, and thermodynamic parameters of these host-guest complexes. nih.govresearchgate.net For instance, it has been demonstrated that various 2-substituted benzimidazole derivatives form 1:1 inclusion complexes with TMeQ nih.gov. nih.govresearchgate.net The primary driving forces for complex formation are typically a combination of hydrogen bonding, ion-dipole interactions, and hydrophobic effects. nih.govrsc.org

The binding process is often enthalpy-driven, indicating the significant role of specific, favorable interactions such as hydrogen bonds between the benzimidazole moiety and the host. nih.govrsc.orgresearchgate.net In some cases, competition for the host's cavity can occur between the benzimidazole ring and its substituent, leading to different possible binding modes. nih.govresearchgate.net

The following table summarizes the thermodynamic parameters for the binding of selected 2-substituted benzimidazole analogues with the host molecule TMeQ nih.gov, as determined by isothermal titration calorimetry. These data provide quantitative insight into the stability of the host-guest complexes and the nature of the intermolecular forces involved.

| Guest Compound | Host Compound | Stoichiometry (Host:Guest) | Binding Constant (K / M⁻¹) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| 2-(2-pyridyl)benzimidazole | TMeQ nih.gov | 1:1 | 2.19 (± 0.13) x 10⁵ | -51.36 ± 1.13 | -20.9 |

| 2-(4-piperidyl)benzimidazole | TMeQ nih.gov | 1:1 | 1.13 (± 0.06) x 10⁵ | -47.17 ± 0.98 | -18.6 |

| 2-phenylbenzimidazole | TMeQ nih.gov | 1:1 | 1.83 (± 0.08) x 10⁵ | -54.91 ± 1.05 | -25.2 |

Data derived from studies on benzimidazole analogues.

Beyond host-guest chemistry, benzimidazole derivatives have been investigated for their ability to recognize and bind to biological macromolecules. The benzimidazole structure is a common motif in molecules designed to interact with specific biological targets, such as enzymes and receptors. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net For example, certain derivatives have shown affinity for serotonin (B10506) receptors, highlighting the potential for molecular recognition in a therapeutic context. nih.govresearchgate.net These interactions are governed by the same fundamental principles of non-covalent bonding observed in synthetic host-guest systems.

Future Research Directions and Challenges in Benzodiazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has been an area of intense focus, with a continuous drive towards more efficient, sustainable, and versatile methods. nih.govsemanticscholar.orgnih.gov Traditional methods often require harsh reaction conditions, which can be a limitation. mdpi.com Future research will likely concentrate on the following areas:

Green Chemistry Approaches: The development of environmentally friendly synthetic routes is a key priority. This includes the use of greener solvents, catalysts, and energy sources. Microwave-assisted synthesis, for example, has shown promise in accelerating reactions and improving yields for 1,2-disubstituted benzimidazoles. nih.gov

Catalyst Development: The design of novel catalysts that can facilitate benzimidazole synthesis with high efficiency and selectivity is a major research avenue. This includes the exploration of metal-based catalysts and organocatalysts to promote reactions under milder conditions.

Flow Chemistry: The application of continuous flow technologies to the synthesis of benzimidazoles could offer advantages in terms of scalability, safety, and process control.

A summary of various synthetic approaches for benzimidazole derivatives is presented in the table below.

| Synthetic Approach | Description | Key Advantages |

| Condensation of o-phenylenediamines with aldehydes/carboxylic acids | A classical and widely used method. mdpi.com | Simplicity and readily available starting materials. |

| Microwave-assisted synthesis | Utilizes microwave irradiation to accelerate the reaction. nih.gov | Reduced reaction times and often improved yields. |

| Catalytic methods | Employs various catalysts (e.g., metal-based, organocatalysts) to facilitate the reaction under milder conditions. arabjchem.org | Increased efficiency and selectivity. |

| Green synthetic methods | Focuses on using environmentally benign reagents and conditions. researchgate.net | Sustainability and reduced environmental impact. |

This table is generated based on available data for benzimidazole derivatives in general.

Advanced Spectroscopic Characterization of Transient Species

The study of reaction mechanisms often involves the detection and characterization of short-lived, transient species such as radical intermediates. In the context of benzimidazole chemistry, understanding these transient species is crucial for optimizing reaction conditions and developing new synthetic methodologies. Future research in this area will likely involve the application of advanced spectroscopic techniques, including:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy can provide valuable insights into the kinetics and dynamics of reactive intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying radical species. Its application in enzymatic reactions involving benzimidazole precursors has helped in the characterization of radical intermediates. nih.gov

Matrix Isolation Spectroscopy: This technique allows for the trapping and spectroscopic characterization of highly reactive species at low temperatures. The photochemistry of benzimidazole has been studied using this method, revealing different tautomers and reaction pathways. nih.gov

Exploration of Unconventional Reactivity Patterns

While the fundamental reactivity of the benzimidazole core is well-established, there is growing interest in exploring unconventional reactivity patterns that could lead to the synthesis of novel and complex molecular architectures. Future research may focus on:

C-H Functionalization: The direct functionalization of C-H bonds is a highly attractive strategy for streamlining synthetic routes. Developing methods for the selective C-H functionalization of the benzimidazole scaffold would be a significant advancement.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis has revolutionized organic synthesis. Applying this technology to benzimidazole chemistry could open up new avenues for novel transformations.

Ring-Opening and Ring-Transformation Reactions: Investigating reactions that involve the cleavage and rearrangement of the benzimidazole ring system could lead to the discovery of new heterocyclic scaffolds with interesting properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzodiazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the field of drug discovery and materials science. In the context of benzimidazole chemistry, these computational tools can be leveraged to:

Predict Biological Activity: AI/ML models can be trained on existing data to predict the pharmacological activity of novel benzimidazole derivatives, thereby accelerating the identification of promising drug candidates. mdpi.com

De Novo Drug Design: Generative models can be used to design new benzimidazole-based molecules with desired properties, such as high binding affinity to a specific biological target.

Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions for the synthesis of benzimidazoles, leading to improved yields and reduced experimental effort.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The versatile biological activities of benzimidazole derivatives make them attractive scaffolds for interdisciplinary research at the interface of organic chemistry and chemical biology. nih.govarabjchem.orgnih.gov Future directions in this area include:

Development of Chemical Probes: Benzimidazole-based fluorescent probes can be designed to visualize and study biological processes within living cells.

Target Identification and Validation: Identifying the specific biological targets of bioactive benzimidazole derivatives is crucial for understanding their mechanism of action and for further drug development. nih.gov

Bioconjugation: The attachment of benzimidazole moieties to other molecules, such as peptides or polymers, can lead to the development of novel materials with unique properties and applications.

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of benzimidazole chemistry and the development of new compounds with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzodiazole precursors under reflux with catalysts like potassium carbonate. For example, benzotriazole derivatives are synthesized via nucleophilic substitution in acetonitrile under reflux (10 hours) followed by recrystallization (ethanol/ethyl acetate) to obtain crystalline products . Optimizing solvent polarity and temperature (e.g., acetonitrile at 80°C) enhances yield and purity.

- Key Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | High polarity improves cyclization |

| Temperature | 80–100°C | Accelerates reaction kinetics |

| Catalyst | K₂CO₃ | Facilitates deprotonation |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns and aromaticity. IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3200–3400 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereoelectronic effects, as shown in related benzotriazole structures where dihedral angles between aromatic systems (e.g., 80.2°) confirm non-planar conformations .

Q. How can preliminary biological activity of this compound be assessed?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., broth microdilution for MIC values or fluorescence-based enzymatic assays). Benzisoxazole analogs exhibit pharmacological potential via interactions with microbial enzymes or neurotransmitter receptors . Standardize assays with positive controls (e.g., fluconazole for antifungal studies) and replicate experiments to ensure statistical validity.

Advanced Research Questions

Q. How can synthetic protocols be optimized to reduce byproducts in this compound production?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, temperature, catalyst loading). For example, microwave-assisted synthesis reduces reaction time and byproduct formation in heterocyclic systems . Monitor reaction progress via TLC or HPLC and use column chromatography for purification.

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to model NMR chemical shifts and compare with experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing forces, as observed in benzotriazole derivatives . Validate computational models using crystallographic data and adjust for solvation/tautomerism.

Q. What computational strategies are effective for studying its binding affinity to target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions. For example, benzotriazole moieties form hydrogen bonds with active-site residues in viral proteases . Validate docking poses with experimental IC₅₀ values and mutagenesis studies.

Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Assess solvent effects via potentiometric titrations in isopropyl alcohol, DMF, or acetone. Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates. Data from similar triazole derivatives show pKa shifts of 1–2 units across solvents, impacting nucleophilicity .

- Example Data :

| Solvent | pKa (Observed) | Reactivity Trend |

|---|---|---|

| Isopropyl alcohol | 8.2 | Moderate |

| DMF | 6.9 | High |

| Acetone | 7.5 | Intermediate |

Q. What strategies ensure stability during long-term storage under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Store samples at 2–8°C in amber vials to prevent photodegradation.

- Use buffered solutions (pH 4–7) to avoid hydrolysis.

- Monitor degradation via HPLC every 3–6 months. Related oxadiazole derivatives show <5% degradation over 12 months under these conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematically modify substituents (e.g., methyl → ethyl, hydroxyl → methoxy) and evaluate changes in bioactivity. For instance, 3,5-dimethyl substitution in oxadiazoles enhances antipicornaviral activity by improving hydrophobic interactions . Use CoMFA/CoMSIA models to correlate electronic/steric parameters with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.